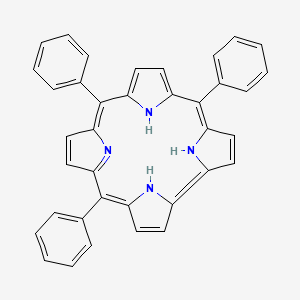

5,10,15-Triphenylcorrole

Description

BenchChem offers high-quality 5,10,15-Triphenylcorrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,10,15-Triphenylcorrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,10,15-triphenyl-22,24-dihydro-21H-corrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H26N4/c1-4-10-24(11-5-1)35-29-18-16-27(38-29)28-17-19-30(39-28)36(25-12-6-2-7-13-25)32-21-23-34(41-32)37(26-14-8-3-9-15-26)33-22-20-31(35)40-33/h1-23,38-40H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMXQUKCHIBQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)N4)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H26N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,10,15-Triphenylcorrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5,10,15-triphenylcorrole, a key tetrapyrrolic macrocycle with significant potential in various scientific and therapeutic fields. This document details established experimental protocols, presents comparative quantitative data, and visualizes the synthetic pathways to aid researchers in the efficient and optimized synthesis of this important compound.

Introduction to 5,10,15-Triphenylcorrole

Corroles are a class of aromatic tetrapyrrolic macrocycles that are structurally related to porphyrins but possess a direct pyrrole-pyrrole bond, resulting in a contracted ring system. This structural modification imparts unique electronic and coordination properties, making them attractive candidates for applications in catalysis, sensing, and photodynamic therapy. 5,10,15-Triphenylcorrole is a symmetrically substituted triarylcorrole that serves as a fundamental building block for the development of more complex corrole-based systems. Its synthesis has been the subject of considerable research, leading to the development of several effective synthetic strategies.

Synthetic Pathways and Methodologies

The synthesis of 5,10,15-triphenylcorrole can be broadly categorized into two primary approaches: a one-pot condensation of benzaldehyde (B42025) and pyrrole (B145914), and a two-step method involving the synthesis of a dipyrromethane intermediate followed by condensation with an aldehyde. Additionally, modern techniques such as microwave-assisted synthesis have been explored to improve reaction efficiency.

One-Pot Synthesis from Benzaldehyde and Pyrrole

The one-pot synthesis, often described as a modified Rothemund reaction, is a widely used method for preparing 5,10,15-triphenylcorrole.[1][2][3] This approach involves the direct condensation of benzaldehyde with an excess of pyrrole in the presence of an acid catalyst, followed by oxidation to yield the aromatic macrocycle.

References

A Comprehensive Technical Guide to the One-Pot Synthesis of 5,10,15-Triphenylcorrole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the one-pot synthesis of 5,10,15-triphenylcorrole, a trianionic tetrapyrrolic macrocycle of significant interest in various scientific fields, including medicine and materials science. This document details the underlying synthetic strategy, provides a comprehensive experimental protocol, summarizes key quantitative data, and visually represents the reaction pathway and experimental workflow.

Introduction

5,10,15-Triphenylcorrole is a porphyrinoid that differs from porphyrins by a direct pyrrole-pyrrole bond, resulting in a contracted macrocycle with unique electronic and coordination properties. The one-pot synthesis of 5,10,15-triphenylcorrole, a modification of the Rothemund reaction, offers a straightforward and efficient route to this valuable compound.[1][2] This method involves the acid-catalyzed condensation of benzaldehyde (B42025) and an excess of pyrrole (B145914), followed by oxidation to yield the aromatic macrocycle. This approach avoids the concomitant formation of the corresponding tetraphenylporphyrin, which can be a significant side product in other synthetic routes.[3]

Reaction Mechanism and Experimental Workflow

The one-pot synthesis of 5,10,15-triphenylcorrole proceeds through two key stages: an acid-catalyzed condensation and an oxidation step. Initially, benzaldehyde and pyrrole react in the presence of an acid catalyst to form a linear polypyrromethane intermediate. This intermediate then cyclizes to a porphyrinogen-like species, which is subsequently oxidized to the stable, aromatic 5,10,15-triphenylcorrole.

Below are diagrams illustrating the proposed reaction pathway and a typical experimental workflow for this synthesis.

References

5,10,15-Triphenylcorrole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, and applications of 5,10,15-Triphenylcorrole (TPCor). It is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

Introduction

5,10,15-Triphenylcorrole (TPCor) is an aromatic tetrapyrrolic macrocycle that has garnered significant interest due to its unique electronic, photophysical, and catalytic properties. Structurally similar to porphyrins but with a contracted core due to a direct pyrrole-pyrrole bond, corroles exhibit distinct characteristics that make them promising candidates for a variety of applications, including photodynamic therapy (PDT), catalysis, and organic electronics.[1] This guide details the fundamental structure of TPCor, its key physicochemical properties, established experimental protocols for its synthesis and characterization, and its potential applications in therapeutic and materials science contexts.

Structure and Chemical Identity

5,10,15-Triphenylcorrole is characterized by a core corrin (B1236194) ring substituted with three phenyl groups at the meso-positions. The presence of three inner nitrogen protons makes the free-base corrole (B1231805) a trianionic ligand.[2] X-ray crystallographic studies have shown that the corrole macrocycle in TPCor deviates from planarity, a result of steric hindrance between the hydrogen atoms within the core.[3]

Table 1: Chemical and Physical Properties of 5,10,15-Triphenylcorrole

| Property | Value | Reference |

| CAS Number | 246231-45-8 | [4] |

| Molecular Formula | C₃₇H₂₆N₄ | [4] |

| Molecular Weight | 526.63 g/mol | [4] |

| Appearance | Purple solid | Chem-Impex |

| IUPAC Name | 5,10,15-triphenyl-22,24-dihydro-21H-corrin | [4] |

| Synonyms | meso-Triphenylcorrole, TPCor | [4] |

Spectroscopic and Physicochemical Properties

The electronic absorption spectrum of TPCor is characterized by an intense Soret band in the 400-420 nm region and weaker Q-bands at longer wavelengths. These spectral features are sensitive to the solvent environment and metalation state of the corrole core.

Table 2: Spectroscopic Properties of 5,10,15-Triphenylcorrole in Dichloromethane

| Parameter | Value | Reference |

| Soret Band (λ_max_) | 414-415 nm | [5] |

| Molar Extinction Coefficient (ε) | 110,000 M⁻¹cm⁻¹ at 415 nm | [5] |

| 137,800 M⁻¹cm⁻¹ at 414 nm | [5] | |

| Fluorescence Emission (λ_em_) | ~640 nm and ~710 nm | [5] |

| Fluorescence Quantum Yield (Φ_F_) | 0.14 | [5] |

The electrochemical behavior of TPCor is complex, with reduction processes often coupled to deprotonation of the inner NH protons. The redox potentials are significantly influenced by the central metal ion in metallocorroles.

Experimental Protocols

Synthesis of 5,10,15-Triphenylcorrole (One-Pot Method)

A widely used method for the synthesis of TPCor is a one-pot reaction involving the condensation of pyrrole (B145914) and benzaldehyde (B42025), which is a modification of the Rothemund reaction.[6]

Materials:

-

Pyrrole (freshly distilled)

-

Benzaldehyde

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Chloroform (B151607) (CHCl₃)

-

p-Chloranil

Procedure:

-

In a suitable reaction flask, dissolve benzaldehyde in methanol.

-

Add a large excess of freshly distilled pyrrole to the solution.

-

Add aqueous hydrochloric acid to the mixture and stir at room temperature for 3 hours.

-

Extract the reaction mixture with chloroform.

-

Wash the organic phase twice with water and dry over anhydrous sodium sulfate.

-

Dilute the chloroform solution and add p-chloranil.

-

Stir the solution at room temperature for 15 minutes.

-

The crude TPCor can be purified by column chromatography on silica (B1680970) gel.

Characterization Methods

UV-Vis Spectroscopy:

-

Instrument: A standard double-beam UV-Vis spectrophotometer.

-

Solvent: Dichloromethane (CH₂Cl₂) or other suitable non-coordinating solvents.

-

Procedure: Prepare a dilute solution of TPCor in the chosen solvent. Record the absorption spectrum over a range of 300-800 nm.

Fluorescence Spectroscopy:

-

Instrument: A spectrofluorometer.

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Procedure: Excite the sample at the Soret band maximum and record the emission spectrum. The quantum yield can be determined relative to a standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Procedure: Dissolve the TPCor sample in CDCl₃ and acquire ¹H and ¹³C NMR spectra. The signals for the β-pyrrolic protons are typically found in the downfield region.

Cyclic Voltammetry (CV):

-

Instrument: A potentiostat with a three-electrode setup.

-

Working Electrode: Glassy carbon or platinum.

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Electrolyte: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) in a non-aqueous solvent like benzonitrile (B105546) or dichloromethane.

-

Procedure: Deoxygenate the electrolyte solution by bubbling with an inert gas (e.g., argon). Record the cyclic voltammogram of the TPCor solution at a specific scan rate.

Applications in Drug Development and Research

Photodynamic Therapy (PDT)

Corroles, including TPCor, are effective photosensitizers for PDT. Upon excitation with light of a specific wavelength, the corrole can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This reactive oxygen species can induce oxidative stress and trigger apoptosis in targeted cancer cells.[7][8]

Catalysis

Metallocorroles, where a metal ion is coordinated within the TPCor macrocycle, have demonstrated significant catalytic activity in various oxidation reactions. The unique electronic structure of the corrole ligand can stabilize high-valent metal centers, which are key intermediates in catalytic cycles. These complexes can catalyze reactions such as epoxidation, hydroxylation, and cyclopropanation.

Conclusion

5,10,15-Triphenylcorrole is a versatile and highly functional macrocycle with a rich chemistry and a wide array of potential applications. Its distinct structural and electronic properties make it a compelling subject for ongoing research in photodynamic therapy, catalysis, and materials science. This guide provides a foundational understanding of TPCor, offering valuable information for researchers and professionals seeking to explore its potential in their respective fields.

References

- 1. The role of corroles in modern cancer therapy: innovation and prospects | Semantic Scholar [semanticscholar.org]

- 2. NMR spectroscopy of the phenyl derivative of germanium(IV) 5,10,15-tritolylcorrole [art.torvergata.it]

- 3. researchgate.net [researchgate.net]

- 4. 5,10,15-Triphenylcorrole | C37H26N4 | CID 11329959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,10,15-Triphenylcorrole [omlc.org]

- 6. 5,10,15-Triphenylcorrole: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of corroles and furochlorophin as photosensitizers for photodyanmic [i.e. photodynamic] therapy (PDT) - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]

The Photophysical Landscape of 5,10,15-Triphenylcorrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 5,10,15-Triphenylcorrole (TPC), a contracted porphyrinoid macrocycle of significant interest in various scientific and biomedical fields, including photodynamic therapy (PDT) and chemical sensing. This document details its absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime, with a focus on providing quantitative data and detailed experimental methodologies.

Core Photophysical Properties of 5,10,15-Triphenylcorrole

5,10,15-Triphenylcorrole exhibits distinct photophysical properties that differentiate it from its porphyrin analogues. These characteristics are influenced by its lower symmetry and the contracted nature of the macrocycle, which features a direct pyrrole-pyrrole bond. The photophysical behavior of TPC is also notably dependent on the solvent environment.

Data Presentation: Photophysical Parameters

The following table summarizes the key photophysical data for 5,10,15-Triphenylcorrole in different solvent environments. This data is crucial for understanding its behavior in various applications and for the design of novel photosensitizers and sensors.

| Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Soret Peak | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Dichloromethane (CH₂Cl₂) | 414 (Soret), 572, 615, 647 (Q-bands)[1] | 110,000 at 415 nm[2] / 137,800 at 414 nm[2] | 650, 710 | 0.14[2] | Not Available |

| Dimethylacetamide (DMA) | Soret and Q-bands show shifts compared to CH₂Cl₂[1] | Not Available | Emission properties are solvent-dependent[1] | Lower than in CH₂Cl₂ | Shorter than in CH₂Cl₂ |

| Toluene | Not Available | Not Available | Not Available | 0.006[3] | <0.5[3] |

Note: The photophysical properties of corroles, including 5,10,15-Triphenylcorrole, can be significantly influenced by factors such as solvent polarity, viscosity, and the presence of coordinating species. The data presented here is based on available literature and serves as a foundational guide.

Experimental Protocols

Accurate determination of photophysical parameters is paramount for the reliable characterization of 5,10,15-Triphenylcorrole. The following sections provide detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of 5,10,15-Triphenylcorrole in a given solvent.

Methodology:

-

Sample Preparation: Prepare a stock solution of 5,10,15-Triphenylcorrole of a known concentration in the desired spectroscopic grade solvent. From the stock solution, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the Soret band maximum to ensure linearity.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorption spectra of the diluted solutions in a 1 cm path length quartz cuvette.

-

Identify the wavelengths of maximum absorbance for the Soret and Q-bands.

-

-

Data Analysis:

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Plot absorbance versus concentration to verify a linear relationship and obtain a more accurate value for ε from the slope of the line.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em) of 5,10,15-Triphenylcorrole.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 5,10,15-Triphenylcorrole in the desired spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Select an appropriate excitation wavelength, typically at the Soret band maximum for optimal signal intensity.

-

Record the fluorescence emission spectrum over a range that encompasses the expected emission wavelengths.

-

Record a blank spectrum of the pure solvent and subtract it from the sample spectrum.

-

-

Data Analysis: Identify the wavelengths of maximum fluorescence emission.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of 5,10,15-Triphenylcorrole relative to a standard of known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as 5,10,15-Triphenylcorrole (e.g., Rhodamine 6G, Quinine Sulfate).

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent. The absorbances of all solutions at the excitation wavelength should be in the linear range (ideally < 0.1).

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer under identical experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions (which are the same if the same solvent is used).

-

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ_f) of 5,10,15-Triphenylcorrole.

Methodology:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This setup typically includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and TCSPC electronics.

-

Sample Preparation: Prepare a dilute solution of 5,10,15-Triphenylcorrole, ensuring the absorbance at the excitation wavelength is low to avoid reabsorption effects.

-

Measurement:

-

Excite the sample with the pulsed light source.

-

Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first fluorescence photon.

-

Acquire a sufficient number of photon counts to generate a statistically significant decay curve.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay from the IRF using appropriate software.

-

Fit the deconvoluted decay data to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the application and characterization of 5,10,15-Triphenylcorrole.

Photodynamic Therapy (PDT) Mechanism

Photodynamic therapy is a promising application for corroles. The following diagram illustrates the Type II PDT mechanism, where the photosensitizer, upon light activation, generates cytotoxic singlet oxygen.

Caption: Type II Photodynamic Therapy (PDT) mechanism involving 5,10,15-Triphenylcorrole.

Experimental Workflow for Photophysical Characterization

This diagram outlines the logical flow of experiments for a comprehensive photophysical characterization of 5,10,15-Triphenylcorrole.

Caption: Workflow for the photophysical characterization of 5,10,15-Triphenylcorrole.

References

Spectroscopic and Photophysical Profile of 5,10,15-Triphenylcorrole: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5,10,15-Triphenylcorrole (H₃TPC), a contracted aromatic tetrapyrrolic macrocycle. Corroles have garnered significant interest in various scientific fields, including catalysis, sensing, and medicine, due to their unique ability to stabilize high-valent metal ions and their distinct photophysical properties. This document details the synthesis, spectroscopic characterization, and photophysical behavior of the free-base 5,10,15-Triphenylcorrole, presenting quantitative data in structured tables, outlining detailed experimental protocols, and providing visual diagrams to illustrate key processes.

Core Spectroscopic Data

The electronic absorption and emission spectra of 5,10,15-Triphenylcorrole are characterized by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region. These features are typical of porphyrinoid macrocycles and arise from π-π* electronic transitions within the conjugated ring system.[1]

Table 1: UV-Vis Absorption Data for 5,10,15-Triphenylcorrole in Dichloromethane (CH₂Cl₂)

| Spectral Band | Wavelength (λmax), nm | Molar Extinction Coefficient (ε), M⁻¹cm⁻¹ | Reference |

| Soret (B) Band | 414 - 415 | 110,000 - 137,800 | [2] |

| Q Band I | 567 | Not specified | |

| Q Band II | 614 | Not specified | |

| Q Band III | 645 | Not specified |

Table 2: Fluorescence Emission Data for 5,10,15-Triphenylcorrole in Dichloromethane (CH₂Cl₂)

| Parameter | Value | Reference |

| Emission Maximum (λem) | 652 nm | [2] |

| Fluorescence Quantum Yield (Φf) | 0.14 | [2] |

Table 3: Mass Spectrometry Data for 5,10,15-Triphenylcorrole

| Parameter | Value | Reference |

| Molecular Formula | C₃₇H₂₆N₄ | [3] |

| Molecular Weight | 526.6 g/mol | [3] |

| Monoisotopic Mass | 526.21574685 Da | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the synthesis and spectroscopic characterization of 5,10,15-Triphenylcorrole.

Synthesis: One-Pot Modified Rothemund Reaction

The synthesis of 5,10,15-Triphenylcorrole can be efficiently achieved through a one-pot reaction involving the condensation of benzaldehyde (B42025) and pyrrole (B145914).[4][5] This method avoids the common formation of the corresponding tetraphenylporphyrin (B126558) byproduct.

Materials:

-

Benzaldehyde

-

Pyrrole (in large excess)

-

Acid catalyst (e.g., trifluoroacetic acid - TFA, or hydrochloric acid - HCl)

-

Oxidizing agent (e.g., p-chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) - DDQ)

-

Solvents (e.g., methanol (B129727), water, chloroform, dichloromethane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Condensation: A solution of benzaldehyde in a suitable solvent mixture (e.g., water/methanol) is prepared.[5] A large excess of freshly distilled pyrrole is added, followed by the acid catalyst.

-

The reaction mixture is stirred vigorously at room temperature for a specified duration, allowing for the formation of the non-aromatic porphyrinogen (B1241876) intermediate.

-

Oxidation: The oxidizing agent (e.g., p-chloranil) is added to the reaction mixture. The solution is then typically heated to reflux for a period to facilitate the oxidative cyclization to the aromatic corrole (B1231805) macrocycle.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel. The corrole fraction is collected and the solvent evaporated to yield the solid product.

UV-Vis Absorption Spectroscopy

This protocol outlines the standard procedure for acquiring the UV-Vis absorption spectrum of 5,10,15-Triphenylcorrole.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer (e.g., HP 8453 or Shimadzu UV-3600).[1][2]

-

Matched quartz cuvettes (1 cm path length).

Procedure:

-

Sample Preparation: A stock solution of 5,10,15-Triphenylcorrole is prepared in a spectroscopic grade solvent (e.g., dichloromethane) to a known concentration (e.g., 10⁻⁵ to 10⁻⁶ M).[1]

-

Blank Measurement: A cuvette is filled with the pure solvent to record a baseline/blank spectrum.

-

Sample Measurement: A second cuvette is filled with the sample solution. The absorbance spectrum is recorded over a relevant wavelength range (e.g., 300-800 nm).[2]

-

Data Analysis: The wavelength of maximum absorbance (λmax) for the Soret and Q bands is determined. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Fluorescence Spectroscopy

This protocol details the measurement of fluorescence emission spectra and the determination of the fluorescence quantum yield.

Instrumentation:

-

Fluorometer (e.g., PTI QM-4/2003 SE).[2]

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Sample Preparation: A dilute solution of the corrole is prepared in a spectroscopic grade solvent (e.g., dichloromethane). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[2]

-

Spectrum Acquisition: The sample is excited at a wavelength corresponding to a major absorption band (e.g., the Soret band). The emission spectrum is recorded over a wavelength range that covers the expected fluorescence (e.g., 600-800 nm).

-

Data Correction: The acquired spectrum is corrected for instrumental response (e.g., detector sensitivity and lamp profile).[2]

-

Quantum Yield Determination: The fluorescence quantum yield (Φf) is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., tetraphenylporphyrin).

Mass Spectrometry

High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized corrole.

Instrumentation:

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile (B52724) for ESI).[6] For MALDI, the sample is co-crystallized with a suitable matrix.

-

Data Acquisition: The sample is introduced into the mass spectrometer. For ESI, this is typically done via direct infusion. The mass spectrum is acquired in positive or negative ion mode.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified. The experimental mass is compared to the theoretical mass calculated from the molecular formula to confirm the identity of the compound.

Visualizing Key Processes and Workflows

Diagrams are essential tools for visualizing complex relationships and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate the experimental workflow and the fundamental photophysical processes of 5,10,15-Triphenylcorrole.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of 5,10,15-Triphenylcorrole.

Caption: Jablonski diagram illustrating the photophysical pathways for 5,10,15-Triphenylcorrole.

References

- 1. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]

- 2. 5,10,15-Triphenylcorrole [omlc.org]

- 3. 5,10,15-Triphenylcorrole | C37H26N4 | CID 11329959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5,10,15-Triphenylcorrole: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. "Novel routes to substituted 5,10,15-triarylcorroles" by Roberto Paolesse, Alessia Marini et al. [repository.lsu.edu]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

A Comprehensive Technical Guide on the Electrochemical Properties of 5,10,15-Triphenylcorrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the electrochemical properties of 5,10,15-Triphenylcorrole (TPCorr), a key tetrapyrrolic macrocycle with significant potential in various scientific and therapeutic fields. This document details the redox behavior of TPCorr, outlines the experimental methodologies used for its characterization, and presents key quantitative data in a structured format for ease of comparison and reference.

Introduction to 5,10,15-Triphenylcorrole

5,10,15-Triphenylcorrole is an aromatic tetrapyrrolic macrocycle distinguished by a direct pyrrole-pyrrole bond, rendering it a contracted analogue of porphyrins. This structural feature imparts unique electronic and chemical properties, making it a subject of extensive research. The corrole (B1231805) macrocycle can exist in different protonation states, with the free-base form being a trianionic ligand (Corr)³⁻. Its ability to stabilize high-valent metal ions has led to its investigation in catalysis, sensing, and medicine. Understanding the electrochemical properties of TPCorr is fundamental to harnessing its full potential in these applications.

Electrochemical Behavior

The electrochemical characteristics of 5,10,15-Triphenylcorrole and its derivatives are typically investigated using cyclic voltammetry (CV). These studies reveal the redox potentials at which the molecule undergoes oxidation and reduction, providing insights into its electronic structure and stability. The redox processes are generally centered on the π-system of the macrocycle.

Corroles, including TPCorr, exhibit a greater propensity for oxidation compared to their porphyrin counterparts. The electrochemical behavior of TPCorr is significantly influenced by the solvent, the presence of substituents on the macrocycle, and the coordination of a central metal ion.

In non-aqueous media, free-base TPCorr can undergo multiple one-electron oxidation and reduction steps. The first oxidation is often a reversible process, leading to the formation of a π-cation radical. Subsequent oxidations can also occur at more positive potentials. The reduction processes are often more complex and can be coupled with deprotonation of the inner N-H groups, especially in basic solvents.[1]

Quantitative Electrochemical Data

The following tables summarize the key electrochemical data for 5,10,15-Triphenylcorrole and some of its derivatives, as determined by cyclic voltammetry. Potentials are typically reported in volts (V) versus a reference electrode, such as the Saturated Calomel Electrode (SCE) or Ferrocene/Ferrocenium (Fc/Fc⁺).

Table 1: Redox Potentials of Free-Base Triarylcorroles

| Compound | Solvent | Supporting Electrolyte | Oxidation E₁/₂ (V vs SCE) | Reduction E₁/₂ (V vs SCE) | Reference |

| 5,10,15-Triphenylcorrole (TPCorr) | PhCN | 0.1 M TBAP | - | - | [2] |

| 5,10,15-Tris(triphenyl)phenylcorrole (ttppcH₃) | CH₂Cl₂ | - | +0.150 (vs Fc⁺/⁰) | -0.690 (vs Fc⁺/⁰) | [3] |

| 2-Bromo-5,10,15-tris(triphenyl)phenylcorrole (2-Br-ttppcH₃) | CH₂Cl₂ | - | +0.170 (vs Fc⁺/⁰) | -0.720 (vs Fc⁺/⁰) | [3] |

Note: PhCN = Benzonitrile (B105546), TBAP = Tetrabutylammonium (B224687) perchlorate (B79767), CH₂Cl₂ = Dichloromethane (B109758).

Table 2: Redox Potentials of Metallo-5,10,15-Triphenylcorrole Derivatives

| Compound | Solvent | Supporting Electrolyte | E₁/₂ (V vs SCE) Process 1 | E₁/₂ (V vs SCE) Process 2 | Reference |

| Cu(TPCorr) | PhCN | 0.1 M TBAP | - | - | [2] |

| Fe(Cl)(2-Bromo-ttppc) | - | - | Anodic shift of +93 mV (First Oxidation) | Anodic shift of +63 mV (First Reduction) | [3] |

Note: The shifts for the Fe(Cl)(2-Bromo-ttppc) complex are relative to the non-brominated analog.

Experimental Protocols

The following section details a typical experimental protocol for determining the electrochemical properties of 5,10,15-Triphenylcorrole using cyclic voltammetry.

Materials and Instrumentation

-

Potentiostat/Galvanostat: An EG&G model 173 or similar potentiostat is used for applying the potential and measuring the current.[2]

-

Electrochemical Cell: A three-electrode cell is employed.[2]

-

Working Electrode: A platinum button or glassy carbon electrode is commonly used.[2][4]

-

Counter Electrode: A platinum wire serves as the counter electrode.[2][4]

-

Reference Electrode: A Saturated Calomel Electrode (SCE) is a common reference electrode. It is typically separated from the bulk solution by a fritted-glass bridge containing the solvent and supporting electrolyte mixture to prevent contamination.[2][4]

-

Solvent: Spectroscopic grade, anhydrous non-aqueous solvents such as benzonitrile (PhCN), dichloromethane (CH₂Cl₂), or pyridine (B92270) are used.[2][4]

-

Supporting Electrolyte: A supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP), is added to the solvent to ensure sufficient conductivity.[2]

-

Analyte: A solution of 5,10,15-Triphenylcorrole at a concentration of approximately 1 mM.

Experimental Procedure

-

Preparation of the Solution: The analyte solution is prepared by dissolving the corrole and the supporting electrolyte in the chosen solvent. The solution is then deaerated by bubbling with a high-purity inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Cell Assembly: The three electrodes are assembled in the electrochemical cell containing the deaerated analyte solution.

-

Cyclic Voltammetry Measurement: The cyclic voltammogram is recorded by scanning the potential of the working electrode linearly with time between set limits. The scan rate can be varied, typically from 0.05 to 1.0 V/s.

-

Data Analysis: The resulting voltammogram, a plot of current versus potential, is analyzed to determine the half-wave potentials (E₁/₂) for the observed redox processes. The reversibility of the redox couple is assessed by the peak separation (ΔEp) between the anodic and cathodic peaks.

Visualizations

Experimental Workflow for Cyclic Voltammetry

The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.

Caption: Workflow for a cyclic voltammetry experiment.

Generalized Redox Processes of a Free-Base Corrole

This diagram illustrates the general one-electron oxidation and reduction pathways for a free-base corrole (H₃Cor).

Caption: Generalized redox pathways for a free-base corrole.

Conclusion

The electrochemical properties of 5,10,15-Triphenylcorrole are integral to its diverse applications. This guide has provided a summary of its redox behavior, presented key quantitative data, and detailed the experimental protocols for its characterization. The ability to systematically tune the redox potentials of the corrole macrocycle through substitution and metalation underscores its versatility as a molecular scaffold for the development of new catalysts, sensors, and therapeutic agents. Further research into the spectroelectrochemical properties of TPCorr and its derivatives will continue to unveil new opportunities for this fascinating class of molecules.

References

- 1. Solid state structures and properties of free-base 5,10,15-triphenylcorrole (TPCor) anions obtained by deprotonation and reduction. Effective magnetic ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT02901B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Selective Monobromination of a Highly Sterically Encumbered Corrole: Structural and Spectroscopic Properties of Fe(Cl)(2-Bromo-5,10,15-tris(triphenyl)phenyl corrole) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.lsu.edu [repository.lsu.edu]

An In-depth Technical Guide on the Basicity and Acidity of 5,10,15-Triphenylcorrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic and basic properties of 5,10,15-triphenylcorrole (H₃TPC), a key tetrapyrrolic macrocycle with significant potential in various scientific and therapeutic fields. This document details the fundamental principles of its acid-base chemistry, presents available quantitative data, and outlines the experimental protocols for determining these properties.

Introduction to the Acid-Base Chemistry of Corroles

Corroles are structurally similar to porphyrins but possess a direct linkage between two of the pyrrole (B145914) rings, resulting in a trianionic, tridentate ligand upon full deprotonation. This structural distinction significantly influences their electronic properties and, consequently, their acidity and basicity. Generally, free-base corroles are more acidic than their porphyrin counterparts. The three central nitrogen atoms can be protonated or deprotonated, leading to a complex acid-base equilibrium. 5,10,15-Triphenylcorrole, with its meso-phenyl substituents, exhibits distinct acidic and basic characteristics that are crucial for its application in catalysis, sensing, and medicine. The deprotonation of the corrole (B1231805) core becomes more favorable in basic solvents.[1]

Quantitative Analysis of Acidity and Basicity

A study on 5,10,15-tritolylcorrole and its nitro-substituted derivatives in dichloromethane (B109758) (CH₂Cl₂) provides the following equilibrium constants for proton dissociation (acidity, log Ka) and protonation (basicity, log Kb)[2]:

| Compound | Solvent | log Ka (Acidity) | log Kb (Basicity) |

| 5,10,15-Tritolylcorrole (TTCorrH₃) | CH₂Cl₂ | 1.1 | - |

| 3-Nitro-TTCorrH₃ | CH₂Cl₂ | 3.5 | - |

| 3,17-Dinitro-TTCorrH₃ | CH₂Cl₂ | 4.9 | - |

Note: The log Kb values were not explicitly provided in the same format in the source.

The data indicates that the introduction of electron-withdrawing nitro groups increases the acidity of the corrole macrocycle.[2] This trend underscores the tunable nature of the electronic properties of triarylcorroles.

Experimental Protocols for Acidity and Basicity Determination

The determination of the acidity and basicity constants of 5,10,15-triphenylcorrole is primarily achieved through spectrophotometric titration and cyclic voltammetry.

Spectrophotometric titration is a widely used method for determining pKa values, relying on the change in the UV-Vis absorption spectrum of a compound upon protonation or deprotonation.[3]

Principle: The Beer-Lambert law is applied to a series of solutions with varying pH. As the pH changes, the equilibrium between the acidic (H₃TPC), monoanionic (H₂TPC⁻), and dianionic (HTPC²⁻) forms of the corrole shifts, leading to changes in the absorption spectrum. By analyzing these spectral changes, the pKa values can be determined.

Detailed Methodology:

-

Preparation of Stock Solution: A stock solution of 5,10,15-triphenylcorrole is prepared in a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile (B52724) (MeCN).[3] The concentration should be in the micromolar range to ensure a linear response in absorbance.

-

Preparation of Titration Solutions: A series of buffer solutions with a range of known pH values are prepared. For non-aqueous titrations, a solution of a strong acid (e.g., trifluoroacetic acid, TFA) or a strong base (e.g., tetrabutylammonium (B224687) hydroxide, TBAOH) in the same organic solvent is used as the titrant.

-

Titration Procedure:

-

A known volume of the H₃TPC stock solution is placed in a quartz cuvette.

-

Small aliquots of the acid or base titrant are incrementally added to the cuvette.

-

After each addition, the solution is thoroughly mixed, and the UV-Vis spectrum is recorded.

-

The pH of the solution is measured after each titration step using a calibrated pH meter suitable for organic solvents.

-

-

Data Analysis: The absorbance data at specific wavelengths, where the spectral changes are most significant, are plotted against the pH. The resulting titration curve is then fitted to the appropriate Henderson-Hasselbalch equation to determine the pKa value(s).[4]

Cyclic voltammetry (CV) is an electrochemical technique that provides information on the redox properties of a molecule, which are intrinsically linked to its acid-base behavior.[5] The reduction of free-base triarylcorroles can be accompanied by deprotonation, especially in basic solvents.[1]

Principle: CV measures the current that develops in an electrochemical cell as the voltage is linearly swept between two set values. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte. For corroles, the protonation state can significantly influence these redox potentials.

Detailed Methodology:

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE), and a counter electrode (e.g., a platinum wire).[2][6]

-

Solution Preparation: A solution of 5,10,15-triphenylcorrole is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) to ensure conductivity. The solution is deoxygenated by purging with an inert gas like nitrogen or argon for at least 15 minutes prior to the experiment to prevent interference from oxygen reduction.[2]

-

Cyclic Voltammetry Measurement:

-

The potential is swept from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

-

The current response is recorded as a function of the applied potential.

-

The experiment can be repeated at different scan rates to investigate the reversibility of the redox processes.

-

-

Data Analysis: The cyclic voltammogram is analyzed to determine the half-wave potentials (E₁/₂) for the oxidation and reduction processes. By performing the CV experiment in the presence of varying concentrations of acid or base, the shift in these potentials can be used to infer information about the pKa values of the different protonated/deprotonated species.

Visualization of Experimental Workflows

Caption: Workflow for pKa determination of 5,10,15-triphenylcorrole using spectrophotometric titration.

Caption: Workflow for investigating the electrochemical and acid-base properties of 5,10,15-triphenylcorrole using cyclic voltammetry.

Conclusion

The acidity and basicity of 5,10,15-triphenylcorrole are fundamental properties that dictate its behavior in various chemical and biological systems. While specific pKa values for this compound are not explicitly documented in the reviewed literature, data from its close analog, 5,10,15-tritolylcorrole, provide valuable insights into its acid-base chemistry. The experimental protocols of spectrophotometric titration and cyclic voltammetry offer robust methods for the quantitative determination of these properties. A thorough understanding and precise measurement of the acidity and basicity of 5,10,15-triphenylcorrole are essential for its rational design and application in the development of novel drugs, catalysts, and sensors.

References

- 1. Solid state structures and properties of free-base 5,10,15-triphenylcorrole (TPCor) anions obtained by deprotonation and reduction. Effective magnetic ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT02901B [pubs.rsc.org]

- 2. repository.lsu.edu [repository.lsu.edu]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. New chemometric strategies in the spectrophotometric determination of pKa | Semantic Scholar [semanticscholar.org]

- 5. ossila.com [ossila.com]

- 6. pages.jh.edu [pages.jh.edu]

Luminescence Spectra of 5,10,15-Triarylcorroles: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luminescence properties of 5,10,15-triarylcorroles, a class of contracted tetrapyrrolic macrocycles with unique photophysical characteristics. This document delves into their spectral properties, the influence of meso-aryl substituents, and the experimental methodologies used for their characterization, making it an essential resource for researchers in chemistry, materials science, and medicine. The potential applications of these compounds in fields such as photodynamic therapy and bioimaging underscore the importance of understanding their luminescence behavior.

Introduction to Triarylcorroles

5,10,15-Triarylcorroles are aromatic macrocycles structurally related to porphyrins but lacking one meso-carbon bridge, which results in a direct pyrrole-pyrrole bond. This structural modification leads to a lower symmetry (C2v) compared to the D4h symmetry of symmetrically substituted porphyrins. This reduced symmetry significantly influences their electronic structure and, consequently, their absorption and emission properties. Triarylcorroles typically exhibit a strong Soret band (B band) around 400-430 nm and several weaker Q-bands in the visible region of the electromagnetic spectrum. Their fluorescence emission is characterized by intense bands, and their photophysical properties can be finely tuned by modifying the peripheral aryl substituents.

Photophysical Properties of 5,10,15-Triarylcorroles

The luminescence of 5,10,15-triarylcorroles is dictated by the nature of their meso-aryl substituents and the surrounding solvent environment. Electron-donating and electron-withdrawing groups on the phenyl rings can modulate the energy levels of the frontier molecular orbitals, leading to shifts in absorption and emission maxima, and changes in fluorescence quantum yields and lifetimes.

Data Presentation

The following tables summarize the key photophysical data for a selection of free-base 5,10,15-triarylcorroles in various solvents. This data provides a comparative look at how different substituents affect the luminescence properties.

Table 1: Photophysical Properties of Selected 5,10,15-Triarylcorroles

| Compound | Solvent | λabs (Soret) (nm) | λabs (Q-bands) (nm) | λem (nm) | Φf | τf (ns) | Reference |

| 5,10,15-Triphenylcorrole | Dichloromethane | 415 | 518, 560, 615, 645 | 655, 715 | 0.14 | 4.8 | [1] |

| 5,10,15-Tris(pentafluorophenyl)corrole | Dichloromethane | 408 | 510, 550, 605, 635 | 640, 700 | 0.11 | 4.8 | [2] |

| 5,10,15-Tris(p-nitrophenyl)corrole | Dichloromethane | 425 | 595, 633 (shoulder) | - | - | - | [3] |

| 5,10,15-Tris(p-methoxyphenyl)corrole | Dichloromethane | 419 | 520, 563, 620, 652 | - | - | - | [3] |

| 5,15-Dimesityl-10-(4-cyanophenyl)corrole | Toluene | - | - | - | 0.18 | 6.3 | [4] |

| 5,10,15-Tris(4-trifluoromethylphenyl)corrole | Toluene | - | - | - | 0.20 | 5.2 | [4] |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Accurate characterization of the luminescence spectra of 5,10,15-triarylcorroles relies on standardized experimental procedures. This section outlines the methodologies for key spectroscopic measurements.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of the corrole (B1231805) samples.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the corrole in a spectroscopic grade solvent (e.g., dichloromethane, toluene) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the Soret band maximum to avoid inner filter effects.

-

Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a wavelength range that covers both the Soret and Q-bands (e.g., 300-800 nm).

-

Fluorescence Measurement: Use a spectrofluorometer to record the emission spectrum. The excitation wavelength is typically set at the Soret band maximum. The emission is collected perpendicular to the excitation beam. The spectrum should be corrected for the wavelength-dependent sensitivity of the detector.[1][2]

Fluorescence Quantum Yield (Φf) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Comparative Method): [3][5]

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with the corrole sample.

-

Sample and Standard Preparation: Prepare a series of solutions of both the corrole sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Data Acquisition: Record the absorption and fluorescence spectra for each solution, ensuring identical experimental conditions (excitation wavelength, slit widths) for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (msample / mstd) * (η2sample / η2std) where Φf,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τf) of the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with an excitation wavelength suitable for the corrole sample.

-

Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

-

Data Analysis: The resulting fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime(s). The quality of the fit is assessed by statistical parameters such as chi-squared.

Visualizations

Photophysical Processes

The following Jablonski diagram illustrates the electronic and vibrational transitions that occur in a 5,10,15-triarylcorrole molecule upon absorption of light.

Caption: Jablonski diagram illustrating the photophysical pathways for 5,10,15-triarylcorroles.

Experimental Workflow

The following diagram outlines the typical workflow for the characterization of the luminescence properties of 5,10,15-triarylcorroles.

References

X-ray Crystal Structure of 5,10,15-Triphenylcorrole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystal structure of the free-base 5,10,15-triphenylcorrole (H₃TPC). It includes a summary of its crystallographic data, detailed experimental protocols for its synthesis and crystallization, and visualizations of the experimental workflow. This document is intended to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development who are interested in the structural and functional properties of corroles.

Introduction

5,10,15-Triphenylcorrole is a contracted aromatic tetrapyrrolic macrocycle that has garnered significant interest due to its unique electronic, photophysical, and metal-coordinating properties. The steric hindrance created by the three inner hydrogen atoms forces the macrocycle to adopt a non-planar conformation, which has profound implications for its chemical reactivity and potential applications.[1] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for elucidating structure-property relationships and for the rational design of novel corrole-based materials and therapeutics. This guide presents a detailed overview of the X-ray crystallographic analysis of the free-base form of 5,10,15-triphenylcorrole.

Crystallographic Data

The following tables summarize the key quantitative data obtained from the X-ray diffraction analysis of single crystals of 5,10,15-triphenylcorrole.

Table 1: Crystal Data and Structure Refinement for 5,10,15-Triphenylcorrole.

| Parameter | Value |

| Empirical formula | C₃₇H₂₆N₄ |

| Formula weight | 526.63 |

| Temperature | 110(1) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | |

| a | 13.0302(2) Å |

| b | 18.0323(3) Å |

| c | 21.3928(4) Å |

| α | 90° |

| β | 96.142(8)° |

| γ | 90° |

| Volume | 5009.1(2) ų |

| Z | 8 |

| Density (calculated) | 1.394 Mg/m³ |

| Absorption coefficient | 0.082 mm⁻¹ |

| F(000) | 2208 |

| Data collection | |

| Reflections collected | 44240 |

| Independent reflections | 9723 [R(int) = 0.0787] |

| Refinement | |

| R1 [I > 2σ(I)] | 0.0787 |

| wR2 | 0.1959 |

| Goodness-of-fit on F² | 1.015 |

Table 2: Selected Bond Lengths (Å) for 5,10,15-Triphenylcorrole.

| Bond | Length (Å) | Bond | Length (Å) |

| N(1)-C(1) | 1.375(3) | C(1)-C(2) | 1.438(4) |

| N(1)-C(4) | 1.379(3) | C(2)-C(3) | 1.353(4) |

| N(2)-C(6) | 1.381(3) | C(3)-C(4) | 1.439(4) |

| N(2)-C(9) | 1.372(3) | C(5)-C(6) | 1.398(4) |

| N(3)-C(11) | 1.378(3) | C(9)-C(10) | 1.395(4) |

| N(3)-C(14) | 1.375(3) | C(10)-C(11) | 1.396(4) |

| N(4)-C(16) | 1.380(3) | C(14)-C(15) | 1.397(4) |

| N(4)-C(19) | 1.371(3) | C(15)-C(16) | 1.399(4) |

Table 3: Selected Bond Angles (°) for 5,10,15-Triphenylcorrole.

| Angle | Degree (°) | Angle | Degree (°) |

| C(4)-N(1)-C(1) | 108.9(2) | C(1)-C(5)-C(6) | 125.1(2) |

| C(9)-N(2)-C(6) | 109.2(2) | N(2)-C(6)-C(5) | 124.9(2) |

| C(14)-N(3)-C(11) | 109.1(2) | C(10)-C(9)-N(2) | 107.9(2) |

| C(19)-N(4)-C(16) | 109.3(2) | C(11)-C(10)-C(15) | 125.3(2) |

| N(1)-C(1)-C(19) | 123.8(2) | C(15)-C(16)-N(4) | 108.1(2) |

| N(1)-C(4)-C(5) | 107.8(2) | C(19)-N(4)-C(16) | 109.3(2) |

Experimental Protocols

Synthesis of 5,10,15-Triphenylcorrole (H₃TPC)

The synthesis of 5,10,15-triphenylcorrole is typically achieved through a one-pot reaction, which is a modification of the Rothemund reaction.[2][3]

Materials:

-

Pyrrole (B145914) (freshly distilled)

-

Trifluoroacetic acid (TFA)

-

p-Chloranil

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of benzaldehyde (1 equivalent) and a large excess of pyrrole (10-15 equivalents) in dichloromethane is prepared in a round-bottom flask.

-

Trifluoroacetic acid (catalytic amount) is added to the solution, and the mixture is stirred at room temperature under a nitrogen atmosphere for a specified period, typically ranging from 30 minutes to 2 hours. The progress of the reaction is monitored by UV-vis spectroscopy.

-

Upon completion of the condensation step, a solution of p-chloranil (2-3 equivalents) in dichloromethane is added to the reaction mixture to effect oxidative cyclization.

-

The reaction mixture is stirred for an additional 1-2 hours at room temperature.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel, typically using a dichloromethane/hexane solvent system as the eluent.

-

The fractions containing the desired 5,10,15-triphenylcorrole are collected, and the solvent is evaporated to yield the product as a dark crystalline solid.

X-ray Crystallography

Single crystals of 5,10,15-triphenylcorrole suitable for X-ray diffraction analysis are typically obtained by slow evaporation or vapor diffusion techniques.

Procedure:

-

A saturated solution of the purified 5,10,15-triphenylcorrole is prepared in a suitable solvent, such as a mixture of dichloromethane and methanol.

-

For slow evaporation, the solution is left undisturbed in a loosely capped vial at room temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

-

For vapor diffusion, the corrole (B1231805) solution is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the corrole is less soluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the corrole solution reduces its solubility, promoting crystallization.

-

A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.

-

X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å).

-

The collected diffraction data is processed, and the crystal structure is solved and refined using appropriate crystallographic software packages.

Visualizations

The following diagrams illustrate the key experimental workflows.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5,10,15-Triphenylcorrole

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 5,10,15-Triphenylcorrole, a significant tetrapyrrolic macrocycle. The information is intended for researchers and professionals in the fields of chemistry, materials science, and biomedicine.

Introduction

5,10,15-Triphenylcorrole is a synthetic corrole (B1231805) derivative, a class of aromatic tetrapyrrolic macrocycles. Structurally similar to porphyrins but lacking one meso-carbon bridge, it possesses a direct pyrrole-pyrrole bond.[1] This structural distinction results in unique electronic and photophysical properties. As a trianionic ligand, it can stabilize a wide range of metal ions in various oxidation states.[2][3] Its remarkable stability, solubility, and light-absorbing capabilities make it a versatile compound with applications in photodynamic therapy, organic photovoltaics, catalysis, and the development of advanced materials.[4]

Chemical and Physical Properties

The fundamental properties of 5,10,15-Triphenylcorrole are summarized in the table below. These data are crucial for its use in experimental settings.

| Property | Value | Source |

| Molecular Weight | 526.63 g/mol | [2][3] |

| 526.64 g/mol | [4][5] | |

| 526.6 g/mol | [6] | |

| Molecular Formula | C₃₇H₂₆N₄ | [2][3][4] |

| CAS Number | 246231-45-8 | [3][4] |

| Appearance | Purple solid | [4][5] |

| Purity | ≥ 95% | [4] |

| Solubility | Organo-soluble | [5] |

| Storage Conditions | 2 - 8 °C, under Argon | [4][5] |

Synthesis of 5,10,15-Triphenylcorrole

The synthesis of 5,10,15-Triphenylcorrole can be achieved through a one-pot reaction, which is a modification of the Rothemund reaction.[7][8] This method involves the condensation of benzaldehyde (B42025) and pyrrole (B145914). Several synthetic protocols have been developed to optimize the yield and purity of the final product.[1][9]

Experimental Protocol: One-Pot Synthesis

This protocol is based on the condensation of benzaldehyde with an excess of pyrrole.

Materials:

-

Benzaldehyde

-

Pyrrole

-

Acid catalyst (e.g., HCl)

-

Oxidizing agent (e.g., chloranil)

-

Solvents (e.g., methanol (B129727), chloroform)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve benzaldehyde and a large excess of pyrrole in a suitable solvent mixture, such as methanol and aqueous HCl.

-

Stir the reaction mixture at room temperature for a specified period, typically a few hours, to allow for the formation of the bilane (B1242972) intermediate.

-

Extract the mixture with an organic solvent like chloroform (B151607) and wash with water.

-

Dry the organic phase and add an oxidizing agent, such as chloranil, to the solution.

-

Stir the solution at room temperature to facilitate the oxidative cyclization of the bilane to the corrole macrocycle.

-

Monitor the reaction progress using thin-layer chromatography (TLC) and UV-vis spectroscopy.

-

Once the reaction is complete, purify the crude product using column chromatography on silica gel to isolate the 5,10,15-Triphenylcorrole.

Photophysical Properties

The photophysical properties of 5,10,15-Triphenylcorrole are fundamental to its application in areas like photodynamic therapy and organic photovoltaics. The compound exhibits characteristic absorption (Soret and Q-bands) and emission spectra.

| Parameter | Value | Solvent | Source |

| Absorption Maxima (λ_abs_) | 417, 521, 572, 621, 654 nm | Dichloromethane | [1] |

| 415 nm (Soret band) | Dichloromethane | [10] | |

| Molar Extinction Coefficient | 110,000 cm⁻¹/M at 415.0 nm | Dichloromethane | [10] |

| 137,800 cm⁻¹/M at 414 nm | Dichloromethane | [10] | |

| Fluorescence Quantum Yield (Φ_F_) | 0.14 | Dichloromethane | [10] |

Experimental Protocol: Photophysical Measurements

Instrumentation:

-

UV-vis spectrophotometer (e.g., HP 8453)

-

Fluorometer (e.g., PTI QM-4/2003 SE)

Procedure for Absorption Measurement:

-

Prepare a solution of 5,10,15-Triphenylcorrole in spectrophotometric grade dichloromethane.

-

Use a 1 cm pathlength quartz cuvette.

-

Record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).

-

The molar extinction coefficient can be determined using the Beer-Lambert law.

Procedure for Fluorescence Measurement:

-

Prepare a dilute solution of the compound in dichloromethane, ensuring the absorbance at the excitation wavelength is less than 0.1 to avoid inner-filter effects.

-

Excite the sample at a wavelength corresponding to an absorption maximum (e.g., in the Soret band).

-

Record the emission spectrum.

-

Correct the spectra for wavelength-dependent instrument sensitivity.

-

Determine the fluorescence quantum yield relative to a standard with a known quantum yield.[10][11]

Applications in Research and Drug Development

The unique properties of 5,10,15-Triphenylcorrole make it a promising candidate for various applications.

-

Photodynamic Therapy (PDT): Corroles are being investigated as photosensitizers in PDT.[4] Upon light activation, they can generate reactive oxygen species (ROS), which are cytotoxic to cancer cells.

-

Catalysis: It can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity in organic synthesis.[4]

-

Organic Photovoltaics: Its electronic properties are suitable for applications in solar energy conversion, potentially improving the efficiency of organic solar cells.[4]

-

Material Science: The stability and conductivity of this corrole contribute to the development of advanced materials, including sensors and electronic devices.[4]

-

Biomedical Imaging: The fluorescent properties of corroles can be utilized in biological imaging to track cellular processes.[4]

References

- 1. The synthesis and sharacterization of several corroles [scielo.org.za]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. triphenylcorrole | CAS 246231-45-8 | PorphyChem [shop.porphychem.com]

- 6. 5,10,15-Triphenylcorrole | C37H26N4 | CID 11329959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5,10,15-Triphenylcorrole: a product from a modified Rothemund reaction [art.torvergata.it]

- 8. 5,10,15-Triphenylcorrole: a product from a modified Rothemund reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 5,10,15-Triphenylcorrole [omlc.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 5,10,15-Triphenylcorrole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5,10,15-Triphenylcorrole, a synthetic aromatic macrocycle of significant interest in various scientific fields, including catalysis, sensing, and medicine. Understanding the solubility of this compound is critical for its synthesis, purification, and application in both academic research and drug development.

Introduction to 5,10,15-Triphenylcorrole

5,10,15-Triphenylcorrole is a trianionic, tetrapyrrolic macrocycle, structurally similar to porphyrins but with a direct pyrrole-pyrrole bond, which imparts distinct electronic and chemical properties. Its ability to stabilize a wide range of metal ions in various oxidation states makes it a versatile ligand for developing catalysts and therapeutic agents. The compound is formally known as 5,10,15-triphenyl-22,24-dihydro-21H-corrin and has a molecular weight of approximately 526.63 g/mol .

Solubility Profile of 5,10,15-Triphenylcorrole

Quantitative solubility data for 5,10,15-Triphenylcorrole is not extensively tabulated in publicly available literature. However, based on its use in various published synthetic, purification, and characterization procedures, a qualitative solubility profile can be established. The compound is generally soluble in a range of common organic solvents and sparingly soluble in others.

Quantitative Solubility Data

The following table summarizes the observed solubility behavior of 5,10,15-Triphenylcorrole in various organic solvents as inferred from the scientific literature. Researchers requiring precise solubility values (e.g., in mg/mL or mol/L) are advised to determine these experimentally using the protocols outlined in this guide.

| Solvent | Chemical Formula | Polarity | Observed Solubility | Common Applications in Literature |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | High | Synthesis, purification (chromatography), UV-Vis and fluorescence spectroscopy[1] |

| Chloroform | CHCl₃ | Polar Aprotic | High | Synthesis and spectroscopic analysis |

| Acetone | C₃H₆O | Polar Aprotic | Moderate | Used in purification and reaction workups |

| Toluene | C₇H₈ | Nonpolar | Moderate | Synthesis and reactions |

| Methanol | CH₃OH | Polar Protic | Low to Moderate | Used in metalation reactions and recrystallization |

| Hexane | C₆H₁₄ | Nonpolar | Low | Used as a non-solvent for precipitation and in chromatography solvent systems |

| Acetonitrile | C₂H₃N | Polar Aprotic | Moderate | Used in electrochemical studies |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Moderate to High | Used as a reaction solvent, can deprotonate the corrole |

| Water | H₂O | Polar Protic | Insoluble | Not used as a solvent for the free-base corrole |

Note: "High" indicates that the solvent is routinely used to fully dissolve the compound for reactions and spectroscopic measurements. "Moderate" suggests the compound is soluble enough for certain applications but may not reach high concentrations. "Low" indicates the solvent is often used as an anti-solvent for precipitation or in mixed solvent systems to modulate polarity.

Experimental Protocols for Solubility Determination

For applications requiring precise concentration, such as in drug delivery systems or quantitative assays, determining the exact solubility of 5,10,15-Triphenylcorrole in the solvent of interest is crucial. The following is a detailed protocol for determining the equilibrium solubility using UV-Visible spectrophotometry, a method well-suited for intensely colored compounds like corroles.

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound, allowing it to equilibrate, separating the undissolved solid, and then measuring the concentration of the dissolved compound in the supernatant. Given the strong and characteristic absorption of 5,10,15-Triphenylcorrole in the visible region (Soret band ~414 nm in dichloromethane), UV-Vis spectrophotometry provides a sensitive and accurate method for quantification.[1]

Materials and Equipment

-

5,10,15-Triphenylcorrole (solid, purified)

-

Solvent of interest (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or small glass tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

UV-Vis spectrophotometer and quartz cuvettes

Detailed Methodology

Part 1: Preparation of a Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a small amount of 5,10,15-Triphenylcorrole and dissolve it in the solvent of interest in a volumetric flask to create a stock solution of known concentration (e.g., 100 µM).

-

Prepare Standard Solutions: Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing concentrations.

-

Measure Absorbance: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 5,10,15-Triphenylcorrole in the chosen solvent.

-

Plot Calibration Curve: Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law. Determine the equation of the line (y = mx + c), where 'm' is the molar extinction coefficient.

Part 2: Determination of Saturated Solubility

-

Prepare a Slurry: Add an excess amount of solid 5,10,15-Triphenylcorrole to a vial containing a known volume of the solvent (e.g., 5-10 mg in 2 mL). The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent scattering effects and erroneously high absorbance readings.

-

Dilution and Measurement: Dilute the clear filtrate with a known factor using the same solvent to bring the absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted solution at the λmax.

-

Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the saturated solution, which represents the equilibrium solubility.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows related to the study of 5,10,15-Triphenylcorrole.

References

A Technical Guide to the Computational and Experimental Exploration of 5,10,15-Triphenylcorrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10,15-Triphenylcorrole (TPC) is a contracted tetrapyrrolic macrocycle that has garnered significant interest within the scientific community. Its unique structural, electronic, and photophysical properties make it a compelling candidate for a range of applications, most notably in the field of photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the computational and experimental studies of TPC, offering detailed methodologies and data to support further research and development.

Corroles, structurally similar to porphyrins but lacking one meso-carbon bridge, exhibit distinct characteristics such as higher fluorescence quantum yields and lower oxidation potentials. These attributes are central to their potential as photosensitizers in PDT, a non-invasive therapeutic strategy that utilizes light to activate a photosensitizing agent, leading to the generation of cytotoxic reactive oxygen species (ROS) that can selectively destroy cancerous cells. A thorough understanding of the electronic structure and photophysical behavior of TPC is paramount to optimizing its efficacy in such applications.

This guide will delve into the synthetic protocols for TPC, its spectroscopic characterization, and the computational methodologies employed to elucidate its electronic properties. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key experimental and computational workflows are visualized using diagrams to provide a clear, step-by-step understanding of the processes involved.

I. Synthesis and Characterization

The synthesis of 5,10,15-Triphenylcorrole is most commonly achieved through a modified Rothemund reaction. This one-pot synthesis involves the condensation of benzaldehyde (B42025) and pyrrole (B145914) in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 5,10,15-Triphenylcorrole

A typical synthesis protocol is as follows:

-

Reaction Setup: A solution of benzaldehyde in a suitable solvent (e.g., methanol (B129727) or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Pyrrole: A significant excess of pyrrole is added to the benzaldehyde solution. The large excess of pyrrole is crucial for favoring the formation of the corrole (B1231805) macrocycle over the corresponding porphyrin.

-

Acid Catalysis: An acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is added to the reaction mixture.